![molecular formula C13H10ClNO2 B14405080 4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14405080.png)
4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol is an organic compound that belongs to the class of chlorophenols Chlorophenols are aromatic compounds that contain a phenol group substituted with one or more chlorine atoms This particular compound is characterized by the presence of a chloro group at the 4-position and a hydroxy-C-phenylcarbonimidoyl group at the 2-position of the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile. For example, the reaction of 4-chlorophenol with a hydroxy-C-phenylcarbonimidoyl chloride under basic conditions can yield the desired product .
Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild conditions . This method is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the nucleophilic aromatic substitution method. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, and amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenols or amines.
Aplicaciones Científicas De Investigación
4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of polymers, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol involves its interaction with specific molecular targets and pathways. The compound can disrupt cell wall integrity and inhibit enzyme function, leading to cell death . It can also interact with nucleophilic sites in biological molecules, causing modifications that affect their function. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-chlorophenol: A simpler chlorophenol with a single chloro group at the 4-position.
2-chlorophenol: Another chlorophenol with the chloro group at the 2-position.
4-chloro-3-nitrophenol: A chlorophenol with both a chloro group at the 4-position and a nitro group at the 3-position.
Uniqueness
4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol is unique due to the presence of the hydroxy-C-phenylcarbonimidoyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives. Additionally, the compound’s ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H10ClNO2 |
|---|---|
Peso molecular |
247.67 g/mol |
Nombre IUPAC |
4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-7-12(16)11(8-10)13(15-17)9-4-2-1-3-5-9/h1-8,16-17H/b15-13+ |
Clave InChI |
OMPLYQXUVONCER-FYWRMAATSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)O |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


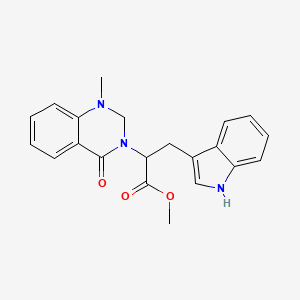


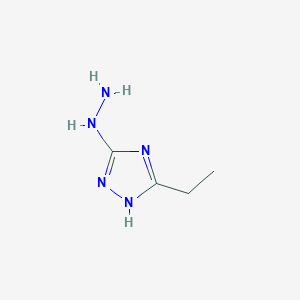
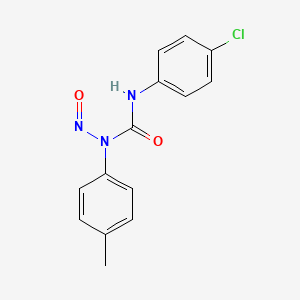
![2-[(4-Bromophenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B14405030.png)
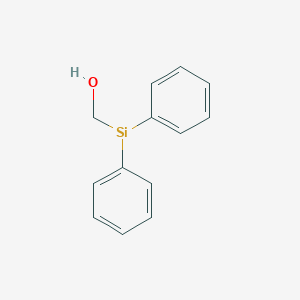
![9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene](/img/structure/B14405040.png)


![4-[(3,4-Dichlorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14405053.png)
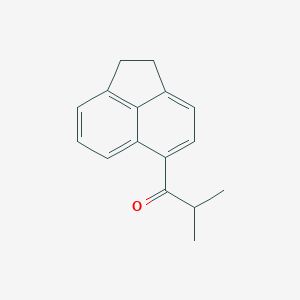
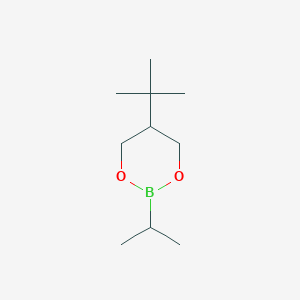
![N-[2-(1-Azabicyclo[2.2.2]octan-3-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B14405072.png)
